4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1779986-18-3) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol . It belongs to the imidazo[4,5-c]pyridine family, characterized by a fused imidazole and pyridine ring system. Unlike the more extensively studied imidazo[1,2-a]pyridines (e.g., zolpidem), imidazo[4,5-c]pyridines remain underdeveloped in clinical settings despite comparable bioactivity, likely due to insufficient structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-butyl-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-3-4-5-9-11-10(6-7-12-9)13-8-14(11)2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
WEUFSXGFTFMESH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(CCN1)N=CN2C |
Origin of Product |
United States |
Preparation Methods
Method Overview:
- Starting Material: 2-Amino-3-methylaminopyridine (compound 3)
- Key Reagent: Phenylacetic acid or its derivatives
- Catalyst/Conditions: Use of carbonyldiimidazole (CDI) as a coupling reagent, or heating in the presence of oxidants such as hydrogen peroxide for oxidation steps.
Reaction Pathway:
- Formation of an Amide Intermediate:
- The amino group reacts with phenylacetic acid activated by CDI, forming an acylated intermediate.
- Cyclization:
- Under heating, intramolecular cyclization occurs via nucleophilic attack of the amino group on the activated acyl group, leading to the formation of the imidazo[4,5-c]pyridine core.
- Aromatization:
- Oxidative aromatization, often with hydrogen peroxide, stabilizes the heterocyclic system.
Experimental Data:
- The cyclization typically occurs at elevated temperatures (~80°C), with reaction times ranging from 2 to 10 hours.
- Purification is achieved via column chromatography, yielding the target compound with high purity.
Advantages:
- High yields (~50-60%)
- Mild reaction conditions
- Reproducibility and scalability
Nucleophilic Displacement and Functionalization of Chloropyridines
Another route involves the synthesis of intermediates such as 2-chloropyridines, which undergo nucleophilic substitution with alkyl or methyl groups to introduce the butyl substituent.
Method Overview:
- Starting Material: 2-Chloropyridines, synthesized via nitration and chlorination steps.
- Key Reagents: Alkyl halides (e.g., butyl bromide), bases, and catalysts.
- Reaction Conditions: Heating in polar aprotic solvents like DMF or acetonitrile.
Reaction Pathway:
- Chloropyridine Activation:
- Chloropyridine undergoes nucleophilic substitution at the 2-position.
- Introduction of Butyl Group:
- Alkylation with butyl halides in the presence of bases (e.g., potassium carbonate) yields 2-butylpyridines.
- Cyclization to Imidazo[4,5-c]pyridine:
- The substituted pyridine undergoes cyclization with methylamine or methylating agents, forming the imidazo ring.
Advantages:
- Allows for regioselective substitution
- Facilitates introduction of various alkyl groups
Multistep Synthesis via N-alkylation and Cyclization
This approach involves initial N-alkylation of pyridine derivatives, followed by cyclization with suitable electrophiles.
Method Overview:
Reaction Conditions:
- N-methylation typically occurs at room temperature with methyl iodide in acetone.
- Cyclization often requires heating at 80–120°C with acid catalysts like polyphosphoric acid or Lewis acids.
Advantages:
- Straightforward sequence
- Suitable for synthesizing N-methyl substituted derivatives
Mechanistic Insights and Data Table
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Cyclization of 2-Amino-3-methylaminopyridine | 2-Amino-3-methylaminopyridine | Phenylacetic acid, CDI | 80°C, 2–10 h | 50–60 | Aromatization with H2O2 |
| 2. Nucleophilic substitution on chloropyridines | 2-Chloropyridines | Butyl halides, K2CO3 | Reflux, polar aprotic solvent | 45–55 | Regioselective substitution |
| 3. N-alkylation + cyclization | Pyridine derivatives | Methyl iodide, aldehydes | Room temp for methylation; heating for cyclization | 40–50 | Suitable for N-methyl derivatives |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of:
- Use of coupling reagents like CDI or carbonyldiimidazole to enhance cyclization efficiency.
- Oxidative aromatization steps to stabilize the heterocyclic core.
- Choice of solvents (e.g., acetonitrile, ethanol) to improve yields.
- Temperature control to prevent side reactions and decomposition.
Advances in catalysis, such as employing recyclable solid acids or transition metal catalysts (Pd, Cu), have improved regioselectivity and yields, making the synthesis more sustainable and scalable.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in four primary reaction categories:
Substitution Reactions
Electrophilic substitution occurs preferentially at the electron-rich positions of the imidazole ring. Nucleophilic substitutions are less common due to the aromatic stabilization but can occur under strongly activating conditions.
Oxidation and Reduction
-
Oxidation : The pyridine ring resists oxidation, but the imidazole moiety undergoes selective oxidation at the C2 position with agents like KMnO₄ or H₂O₂.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole derivative while preserving the pyridine ring.
Alkylation/Acylation
The N1 nitrogen in the imidazole ring acts as a nucleophile, enabling alkylation with alkyl halides or acylation with anhydrides.
Representative Reactions and Conditions
The table below summarizes experimentally validated reactions for structurally analogous imidazo[4,5-c]pyridines:
Mechanistic Insights
-
Substitution : Bi(OTf)₃ catalyzes Ritter-type reactions by activating nitriles (e.g., CH₃CN) to form reactive intermediates that attack the electrophilic C5 position of the imidazole ring .
-
Alkylation : Base-mediated deprotonation of N1 enhances nucleophilicity, facilitating SN2 reactions with alkyl halides.
-
Oxidation : Hydrogen peroxide mediates C2 hydroxylation via a radical mechanism, followed by tautomerization to the keto form.
Structural Characterization of Products
Key analytical data for reaction products (from analogous systems):
3-Cyano-4-butyl-3-methyl-imidazo[4,5-c]pyridine
-
¹H NMR (300 MHz, CDCl₃): δ 8.34 (d, J = 4.7 Hz, 1H), 4.14 (t, J = 7.5 Hz, 2H), 3.16 (s, 3H), 1.72–1.29 (m, 4H), 0.93 (t, J = 7.5 Hz, 3H).
-
¹³C NMR : 155.9 (C=N), 118.4 (CN), 42.6 (CH₂), 20.5 (CH₃).
N1-Benzylated Derivative
-
IR (KBr): 3058 cm⁻¹ (C-H aromatic), 1724 cm⁻¹ (C=N).
-
MS : m/z 279 [M⁺].
Comparative Reactivity
The 3-methyl and 4-butyl substituents influence reactivity:
-
The methyl group at C3 sterically hinders electrophilic attacks at adjacent positions.
-
The butyl chain at C4 enhances solubility in nonpolar solvents but does not significantly alter electronic properties.
Industrial and Pharmacological Implications
Scientific Research Applications
4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Analogues of Imidazo[4,5-c]pyridine
The following table highlights key structural analogues of 4-butyl-3-methyl-imidazo[4,5-c]pyridine, emphasizing differences in substituents, molecular weight, and pharmacological relevance:
Pharmacokinetic and Pharmacodynamic Comparisons
- Compounds with logPS > -2 are considered CNS-penetrant, but experimental data for these derivatives are lacking . Aryl substituents (e.g., 2-chlorophenyl or benzyloxy-phenyl) increase molecular weight and polar surface area, likely reducing BBB penetration but improving target specificity for peripheral targets .
Biological Activity
4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis of 4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves multi-step processes including cyclization reactions. For 4-butyl-3-methyl derivatives, the introduction of the butyl group can be achieved through alkylation methods. Various synthetic routes have been documented in literature to optimize yield and purity of these compounds .
Biological Activity Overview
The biological activity of 4-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has been investigated across several studies. Key findings include:
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The compound was tested against human cancer cell lines such as:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
Table 1 summarizes the in vitro activity against these cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| LN-229 | 1.8 | High selectivity |
| Capan-1 | 0.7 | Strong activity |
| HCT-116 | 3.2 | Moderate activity |
These results indicate that the structural modifications enhance the compound's efficacy against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, 4-butyl-3-methyl derivatives have shown promising antifungal and antibacterial activities. For instance:
- The compound exhibited fungicidal activity against Puccinia polysora with an EC50 value comparable to standard antifungal agents .
- Antibacterial tests revealed moderate activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 50 μM .
The mechanism by which 4-butyl-3-methyl-imidazo[4,5-c]pyridine exerts its biological effects is primarily associated with its interaction with specific molecular targets:
- Toll-like Receptor Agonism : Some studies suggest that related compounds act as agonists for Toll-like receptors (TLR), particularly TLR7. This agonistic action leads to the induction of interferon-alpha (IFN-α), which plays a crucial role in immune response modulation .
- Inhibition of Kinases : The compound may also inhibit certain kinase pathways involved in cancer cell proliferation and survival .
Case Studies
Several case studies highlight the potential therapeutic applications of imidazo[4,5-c]pyridine derivatives:
- Breast Cancer Models : A study assessing the efficacy of imidazo-pyridine hybrids in breast cancer models demonstrated significant tumor growth inhibition in vivo .
- Respiratory Syncytial Virus : Compounds derived from this scaffold showed antiviral activity against respiratory syncytial virus (RSV), indicating potential for broader antiviral applications .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the imidazo[4,5-c]pyridine core significantly influence biological activity:
Q & A
What are the established synthetic routes for 4-Butyl-3-methyl-imidazo[4,5-c]pyridine derivatives?
Classification: Basic
Methodological Answer:
The synthesis typically involves cyclization reactions starting from substituted pyridine precursors. For example:
- Phase-transfer catalysis (PTC): Reacting bromopyridine-diamine derivatives with aldehydes (e.g., benzaldehyde) in dimethylformamide (DMF) under PTC conditions yields the imidazo[4,5-c]pyridine core .
- Substitution reactions: Post-cyclization functionalization (e.g., alkylation at N-3 using butyl groups) is achieved via nucleophilic substitution. Optimized conditions include using p-toluenesulfonic acid as a catalyst and inert atmospheres to prevent oxidation .
- Key purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves isomers, with yields ranging from 11–34% depending on substituents .
How does substitution at the N-5 position modulate biological activity in imidazo[4,5-c]pyridine derivatives?
Classification: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzyl groups at N-5: Enhance angiotensin II receptor binding (IC₅₀ ~10 nM), comparable to losartan, by improving hydrophobic interactions with the receptor’s subpockets .
- Acetamide derivatives: Substituting N-5 hydrogen with acetamides (e.g., N,N-diethylacetamide) increases potency (IC₅₀ <1 nM) due to hydrogen bonding with residues like Asp-263. The compound 14u (EMD 66,684) outperforms L-158,809 in vitro .
Data Table:
| N-5 Substituent | IC₅₀ (nM) | Receptor Binding Affinity (Ki) |
|---|---|---|
| H | 250 | 180 nM |
| Benzyl | 10 | 8 nM |
| N,N-Diethylacetamide | 0.7 | 0.5 nM |
What analytical techniques are critical for characterizing imidazo[4,5-c]pyridine derivatives?
Classification: Basic
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies regiochemistry (e.g., distinguishing N-1 vs. N-3 alkylation). Aromatic protons resonate at δ 7.5–8.5 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .
- Mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns (e.g., loss of butyl groups via α-cleavage).
- X-ray crystallography: Resolves ambiguities in regiochemistry, as seen in SHELXL-refined structures .
How can contradictions between in vitro and in vivo potency data be addressed?
Classification: Advanced
Methodological Answer:
Discrepancies often arise due to:
- Bioavailability: Poor solubility or metabolic instability. Use logP calculations (target ~3.5) and pro-drug strategies (e.g., esterification of carboxylic acids) to improve absorption .
- Species-specific metabolism: Compare metabolite profiles (LC-MS/MS) across species. For example, 14q (EMD 66,684) shows higher stability in rat plasma than human, explaining its superior in vivo efficacy .
- Dosing regimens: Adjust administration routes (e.g., intravenous vs. oral) and use pharmacokinetic modeling to optimize exposure.
What in silico methods predict binding modes of imidazo[4,5-c]pyridines to targets like DYRK2?
Classification: Advanced
Methodological Answer:
- Pharmacophore modeling: Identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase. Curcumin analogs with imidazo[4,5-c]pyridine cores were screened against DYRK2, prioritizing compounds with <100 nM predicted IC₅₀ .
- Molecular docking (AutoDock Vina): Simulates ligand-receptor interactions. Key residues (e.g., Lys-234 in DYRK2) form salt bridges with carboxylate groups, guiding lead optimization .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories. RMSD <2 Å indicates stable poses.
What strategies improve yield in imidazo[4,5-c]pyridine synthesis?
Classification: Basic
Methodological Answer:
- Catalyst optimization: Replace traditional acids (e.g., HCl) with p-toluenesulfonic acid to reduce side reactions .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates. For sensitive intermediates, use dichloromethane under reflux .
- Temperature control: Maintain 80–100°C for cyclization; lower temperatures (0–25°C) prevent decomposition during alkylation .
How do structural analogs compare in bioactivity?
Classification: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
